molecular formula C8H13N5O B1468420 1-(3-aminopyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one CAS No. 1250272-83-3

1-(3-aminopyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

Cat. No. B1468420
CAS RN: 1250272-83-3
M. Wt: 195.22 g/mol
InChI Key: ODEOJAOPJDRICW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-aminopyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, commonly referred to as “APTEE”, is an organic compound that has been studied extensively in the scientific community over the past few decades. This compound has an interesting structure and unique properties, which have led to its use in a variety of applications. In

Scientific Research Applications

Antiviral Applications

  • COVID-19 Protease Inhibition : A study utilized a related compound, 1-(5-Methyl-1-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazol-4-yl) ethan-1-one, as a precursor for synthesizing derivatives aimed at inhibiting the main protease of COVID-19. These compounds showed promising docking scores against the COVID-19 main protease, indicating potential antiviral activity (Rashdan et al., 2021).

Applications in Medicinal Chemistry

  • Drug Core Motif : Derivatives of 1,2,4-triazoles, including those related to the queried compound, are significant in medicinal chemistry. They form the core motif in several clinical drugs treating a range of conditions, such as migraines, cancer, anxiety, and more (Prasad et al., 2021).

  • Antimicrobial and Antitubercular Activities : Another study synthesized thiazolidinones and Mannich bases of a similar compound, 4-Amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole, and evaluated them for antimicrobial and antitubercular activities (Dave et al., 2007).

Synthetic Chemistry Applications

  • Cycloaddition and Transformations : A compound structurally related, 1-[5-methyl-1-(R-phenyl)-1H-1,2,3-triazol-4-yl] ethanones, was studied for its potential in cycloaddition reactions and transformations, showcasing its versatility in synthetic chemistry (Pokhodylo et al., 2009).

  • Microwave-Assisted Organic Synthesis : Microwave-assisted synthesis of bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethane derivatives, related to the queried compound, demonstrated advantages in yield and reaction time, highlighting an efficient synthesis method (Haggam, 2016).

Antifungal Applications

  • Antifungal Activities : Novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine, structurally related to the queried compound, showed moderate to high fungicidal activities against several phytopathogens (Bai et al., 2020).

properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O/c9-7-1-2-12(3-7)8(14)4-13-6-10-5-11-13/h5-7H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEOJAOPJDRICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-aminopyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-aminopyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
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1-(3-aminopyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
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1-(3-aminopyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
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1-(3-aminopyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
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1-(3-aminopyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Reactant of Route 6
1-(3-aminopyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

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